molecular formula C10H20O2 B2354156 2-(2-Ethyloxan-4-yl)propan-1-ol CAS No. 2248296-61-7

2-(2-Ethyloxan-4-yl)propan-1-ol

Cat. No.: B2354156
CAS No.: 2248296-61-7
M. Wt: 172.268
InChI Key: MMMYHCAOQQTZQG-UHFFFAOYSA-N
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Description

2-(2-Ethyloxan-4-yl)propan-1-ol is a secondary alcohol featuring a tetrahydropyran (oxane) ring substituted with an ethyl group at the 2-position and a propan-1-ol moiety at the 4-position. This compound’s structure combines a cyclic ether (oxane) with a hydroxyl group, rendering it polar yet moderately lipophilic due to the ethyl substituent. The oxane ring may confer conformational rigidity, influencing its reactivity and interactions compared to linear ether-alcohol analogs .

Properties

IUPAC Name

2-(2-ethyloxan-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-10-6-9(4-5-12-10)8(2)7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMYHCAOQQTZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyloxan-4-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-ethyloxan-4-one with a suitable reducing agent to form the desired alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the preparation of intermediates, purification, and final conversion to the target compound using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyloxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl chlorides.

Scientific Research Applications

2-(2-Ethyloxan-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethyloxan-4-yl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include:

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
  • Substituents: Indole core with methoxy and methoxymethyl groups, phenoxyethylamino side chain.
  • This structural variance likely increases biological target affinity, as evidenced by its antiarrhythmic and α/β-adrenoceptor binding activities .
Impurity E(EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol
  • Substituents: Phenoxy group linked to a methoxyethyl chain and isopropylamino moiety.
  • Key Differences: The aromatic phenoxy group and tertiary amine enhance solubility in polar solvents compared to the target compound’s aliphatic oxane ring. Such impurities are critical in pharmaceutical quality control, as their presence can alter drug stability .
2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol
  • Substituents : Bulky diphenyl and oxazole groups.

Physicochemical Properties

Property 2-(2-Ethyloxan-4-yl)propan-1-ol (Inferred) (2R,S)-Indole Derivative Impurity E(EP) Oxazole Derivative
Molecular Weight ~172.26 g/mol ~401.48 g/mol ~281.35 g/mol ~403.48 g/mol
Polar Groups Hydroxyl, ether Hydroxyl, ether, amine Ether, amine Hydroxyl, oxazole
Lipophilicity Moderate (LogP ~1.5–2.0) High (LogP ~3.0–3.5) Moderate (LogP ~2.5) High (LogP ~3.5–4.0)
Solubility Moderate in water Low (due to aromaticity) Moderate Very low

Notes:

  • The target compound’s oxane ring balances polarity and lipophilicity, making it more water-soluble than aromatic analogs but less than linear ether-alcohols.
  • Impurity E(EP)’s tertiary amine may improve solubility in acidic media via protonation .

Pharmacological and Functional Insights

  • Antiarrhythmic Activity: The indole derivative () demonstrates significant electrographic and antiarrhythmic effects, likely due to adrenoceptor modulation. The target compound’s lack of aromatic pharmacophores suggests weaker bioactivity unless modified .
  • Chirality Effects : While enantiomer-specific data for the target compound are unavailable, studies on similar alcohols (e.g., ’s η/x parameters) highlight the importance of stereochemistry in crystallization and biological interactions. The (2R,S) configuration in analogs may optimize receptor binding .
  • Pharmaceutical Relevance: Impurity profiling () underscores the need to control structural analogs during synthesis, as minor substituent changes (e.g., ethyl vs. methoxyethyl) alter pharmacokinetics .

Research Findings and Gaps

  • Crystallography : The oxazole derivative () was structurally resolved using SHELX software, a standard for small-molecule refinement. Similar methods could elucidate the target compound’s conformation and packing .
  • Synthetic Routes : Impurity E(EP)’s synthesis () implies nucleophilic substitution or coupling reactions as plausible pathways for the target compound .

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